UNC9994

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

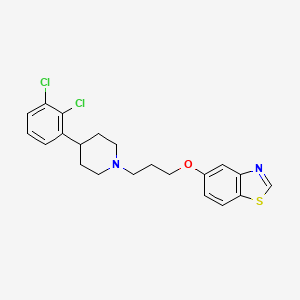

Molecular Formula |

C21H22Cl2N2OS |

|---|---|

Molecular Weight |

421.4 g/mol |

IUPAC Name |

5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole |

InChI |

InChI=1S/C21H22Cl2N2OS/c22-18-4-1-3-17(21(18)23)15-7-10-25(11-8-15)9-2-12-26-16-5-6-20-19(13-16)24-14-27-20/h1,3-6,13-15H,2,7-12H2 |

InChI Key |

URYZTMIOHYGTNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C2=C(C(=CC=C2)Cl)Cl)CCCOC3=CC4=C(C=C3)SC=N4 |

Origin of Product |

United States |

Foundational & Exploratory

UNC9994: A Deep Dive into its Mechanism of Action as a β-Arrestin-Biased Dopamine D2 Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC9994 is a novel, functionally selective ligand for the dopamine D2 receptor (D2R), demonstrating a significant bias towards the β-arrestin signaling pathway over the canonical G protein-mediated pathway.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. This compound acts as a partial agonist for β-arrestin-2 recruitment to the D2R while concurrently antagonizing Gi-protein-regulated adenylyl cyclase activity.[1][2] This biased agonism presents a promising avenue for the development of novel antipsychotics with potentially fewer motor side effects.[2]

Core Mechanism of Action: Biased Agonism at the Dopamine D2 Receptor

This compound, an analog of the atypical antipsychotic aripiprazole, distinguishes itself through its preferential activation of the β-arrestin signaling cascade downstream of the dopamine D2 receptor. While classical D2R agonists and antagonists modulate both G protein and β-arrestin pathways, this compound exhibits a pronounced selectivity.

Key characteristics of this compound's mechanism of action include:

-

β-Arrestin-2 Recruitment: this compound potently and efficaciously promotes the recruitment of β-arrestin-2 to the D2R.

-

Gi Protein Pathway Antagonism: In contrast to its agonism at the β-arrestin pathway, this compound acts as an antagonist at the Gi-coupled pathway, inhibiting the canonical downstream effect of decreased cyclic adenosine monophosphate (cAMP) production.

-

Partial Agonism at G-Protein-Mediated Potassium Channel Activation: While primarily characterized by its Gi antagonism in cAMP assays, some studies have shown that this compound can act as a weak partial agonist for G protein-coupled inward rectifier potassium (GIRK) channel activation. This suggests a more complex interaction with G protein signaling than initially reported.

This functional selectivity is thought to contribute to its antipsychotic-like effects observed in preclinical models, which are dependent on the presence of β-arrestin-2.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

| Binding Affinity (Ki) | |

| Receptor | Ki (nM) |

| Dopamine D2 Receptor (D2R) | 79 |

| Serotonin 5HT2A Receptor | 25-512 |

| Serotonin 5HT2B Receptor | 25-512 |

| Serotonin 5HT2C Receptor | 25-512 |

| Serotonin 5HT1A Receptor | 25-512 |

| Histamine H1 Receptor | 2.4 |

| Functional Activity at D2R (β-Arrestin Recruitment) | ||

| Assay | EC50 (nM) | Emax (%) |

| β-arrestin-2 Translocation (Tango Assay) | <10 | 91 |

| β-arrestin-2 Translocation (Alternative Assay) | 448 | 64 |

| Functional Activity at D2R (G Protein-Mediated Signaling) | ||

| Assay | EC50 (nM) | Emax (%) |

| Gi-regulated cAMP Production | No agonist activity | N/A |

| GIRK Channel Activation | 185 | 15 (of dopamine response) |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by this compound and a typical experimental workflow for its characterization.

Caption: this compound signaling at the Dopamine D2 Receptor.

Caption: Experimental workflow for characterizing this compound.

Detailed Experimental Protocols

Below are the methodologies for key experiments used to elucidate the mechanism of action of this compound.

D2 Receptor Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

-

Cell Line: HEK293T cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [3H]spiperone or another suitable D2R antagonist radioligand.

-

Procedure:

-

Cell membranes are prepared from the HEK293T-D2R cells.

-

A constant concentration of the radioligand is incubated with varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled D2R antagonist (e.g., haloperidol).

-

After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

Gi-Mediated cAMP Accumulation Assay

-

Objective: To assess the functional activity of this compound at the Gi-coupled signaling pathway.

-

Cell Line: HEK293T cells co-expressing the human dopamine D2 receptor and a cAMP biosensor (e.g., GloSensor-22F).

-

Procedure:

-

Cells are plated in a suitable microplate format.

-

Cells are incubated with the cAMP biosensor substrate.

-

A phosphodiesterase inhibitor is added to prevent cAMP degradation.

-

Cells are stimulated with a Gs-activating agent (e.g., isoproterenol) to induce cAMP production.

-

Varying concentrations of this compound are added to assess their ability to inhibit isoproterenol-stimulated cAMP production.

-

Luminescence, which is proportional to the cAMP concentration, is measured using a luminometer.

-

Data are analyzed to determine the EC50 and Emax for inhibition of cAMP production. For antagonist activity, cells are co-incubated with dopamine and varying concentrations of this compound.

-

β-Arrestin-2 Translocation Assay (Tango Assay)

-

Objective: To measure the recruitment of β-arrestin-2 to the D2 receptor upon this compound stimulation.

-

Cell Line: HTLA cells stably expressing the human dopamine D2 receptor fused to a TEV protease cleavage site and a transcription factor, and a β-arrestin-2 fusion protein with TEV protease.

-

Procedure:

-

Cells are plated in microplates.

-

Varying concentrations of this compound are added to the cells.

-

Agonist binding to the D2R induces a conformational change that recruits the β-arrestin-2-TEV protease fusion protein.

-

The TEV protease cleaves the transcription factor from the receptor.

-

The liberated transcription factor translocates to the nucleus and activates the expression of a reporter gene (e.g., luciferase).

-

After a suitable incubation period, the reporter gene product is quantified (e.g., by measuring luminescence).

-

Dose-response curves are generated to determine the EC50 and Emax for β-arrestin-2 recruitment.

-

G Protein-Coupled Inward Rectifier Potassium (GIRK) Channel Activation Assay

-

Objective: To evaluate the effect of this compound on Gβγ-mediated signaling downstream of D2R activation.

-

System: Xenopus laevis oocytes co-expressing the human dopamine D2 receptor and GIRK1/4 channels.

-

Procedure:

-

Oocytes are injected with cRNA for the D2R and GIRK channel subunits.

-

Two-electrode voltage-clamp recordings are performed to measure whole-cell currents.

-

Oocytes are perfused with a baseline recording solution.

-

Varying concentrations of this compound are applied to the oocytes, and the resulting inward potassium current is measured.

-

The maximal response is typically determined using a full agonist like dopamine.

-

Dose-response curves are constructed to calculate the EC50 and Emax for GIRK channel activation.

-

To confirm Gi/o protein dependence, experiments can be repeated in oocytes pre-treated with pertussis toxin.

-

Conclusion

This compound represents a significant tool compound for dissecting the distinct roles of G protein and β-arrestin signaling in the context of dopamine D2 receptor function. Its unique pharmacological profile as a β-arrestin-biased agonist provides a valuable probe for investigating the therapeutic potential of biased ligands in schizophrenia and other neuropsychiatric disorders. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of pharmacology and drug discovery. Further investigation into the nuanced interactions of this compound with various signaling components will continue to illuminate the complex landscape of GPCR signaling.

References

An In-depth Technical Guide to UNC9994: A β-arrestin-Biased Dopamine D2 Receptor Agonist

This guide provides a comprehensive overview of UNC9994, a pivotal research compound characterized as a β-arrestin-biased agonist for the dopamine D2 receptor (D2R). For researchers, scientists, and drug development professionals, this document details the pharmacological properties, experimental evaluation, and signaling mechanisms of this compound, establishing its role as a critical tool for dissecting D2R signal transduction.

Introduction to Biased Agonism at the D2 Receptor

The dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a primary target for antipsychotic medications.[1] Canonical D2R signaling occurs through the activation of inhibitory G proteins (Gαi/o), leading to the suppression of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[2] However, D2R can also initiate signals through an alternative pathway involving the recruitment of β-arrestin proteins.[1][3] This recruitment not only desensitizes the G protein response but also triggers a distinct wave of downstream signaling events.

The concept of "biased agonism" or "functional selectivity" describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. This compound, an analog of the atypical antipsychotic aripiprazole, is an unprecedented β-arrestin-biased D2R ligand.[4] It selectively engages the β-arrestin pathway while simultaneously acting as an antagonist at the G protein pathway, making it an invaluable probe for studying the distinct physiological roles of these two signaling arms.

Quantitative Pharmacological Profile

The functional selectivity of this compound is evident when its activity is compared to endogenous agonists like dopamine and other D2R modulators. The following tables summarize the key quantitative data from in vitro pharmacological assays.

Table 1: D2R Signaling Profile of this compound vs. Reference Compounds

| Compound | Gαi/o Pathway (cAMP Inhibition) | β-arrestin-2 Recruitment Pathway | Bias |

| This compound | Antagonist / Weak Partial Agonist (Emax: 15% of Dopamine in GIRK assay) | Partial Agonist (EC₅₀ < 10 nM) | β-arrestin |

| Aripiprazole | Partial Agonist (EC₅₀ = 38 nM, Emax = 51%) | Partial Agonist | Relatively Balanced |

| Quinpirole | Full Agonist | Full Agonist (EC₅₀ = 0.8 - 12 nM) | Balanced/G-protein |

| Dopamine | Full Agonist (EC₅₀ = 2760 nM) | Full Agonist | Endogenous Agonist |

Note: Efficacy (Emax) values are relative to the maximal response of a full agonist. The GIRK assay provides a readout of G protein activation.

Table 2: Binding Affinities (Ki) of this compound at D2R and Other Receptors

| Receptor Target | Binding Affinity (Ki) | Reference |

| Dopamine D2R | 79 nM | |

| Serotonin 5HT₂A | 25 - 512 nM | |

| Serotonin 5HT₂B | 25 - 512 nM | |

| Serotonin 5HT₂C | 25 - 512 nM | |

| Serotonin 5HT₁A | 25 - 512 nM | |

| Histamine H₁ | 2.4 nM |

Note: While this compound has high affinity for the H₁ receptor, it is a less potent antagonist in functional assays.

D2R Signaling Pathways: Canonical vs. β-arrestin-Biased

Upon activation by an agonist, the D2R can signal through two primary pathways. A balanced agonist like dopamine activates both, while a biased agonist like this compound preferentially activates one. The diagram below illustrates this divergence.

Experimental Protocols

Assessing the biased agonism of compounds like this compound requires distinct functional assays for each signaling pathway. Below are detailed methodologies for key experiments.

G-Protein Activation: cAMP Inhibition Assay

This assay measures the ability of a compound to activate the D2R-coupled Gαi/o pathway, which results in the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels.

Principle: HEK293 cells (or other suitable host cells) are engineered to stably express the human dopamine D2 receptor. A cAMP biosensor, such as the GloSensor™ (Promega) or a FRET-based sensor, is co-expressed. The cells are first stimulated with a compound like isoproterenol or forskolin to raise intracellular cAMP levels. The test compound is then added, and the subsequent decrease in the luminescent or fluorescent signal, corresponding to cAMP reduction, is measured.

Detailed Methodology:

-

Cell Culture: Culture D2R-expressing cells in appropriate media (e.g., DMEM with 10% FBS) in 96-well or 384-well plates until they reach 80-90% confluency.

-

Assay Preparation: Replace the culture medium with an assay buffer (e.g., HBSS). For GloSensor assays, incubate cells with the GloSensor™ cAMP Reagent for 2 hours at room temperature.

-

cAMP Stimulation: Add a fixed concentration of a β-adrenergic agonist like isoproterenol (e.g., 1 µM) to stimulate adenylyl cyclase and elevate basal cAMP levels.

-

Compound Addition: Add serial dilutions of the test compound (e.g., this compound) and reference compounds (e.g., quinpirole as a full agonist, dopamine as the endogenous agonist).

-

Signal Detection: Incubate for 15-30 minutes at room temperature. Measure the signal (luminescence or fluorescence) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control (0% inhibition) and a full agonist control (100% inhibition). Fit the concentration-response data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) for G-protein pathway inhibition. For antagonists, a similar protocol is used, but the compound is added before a D2R agonist to measure the inhibition of the agonist's effect.

β-arrestin Recruitment: Enzyme Fragment Complementation (EFC) Assay

This assay quantifies the recruitment of β-arrestin to the activated D2R. The PathHunter® assay (DiscoverX) is a widely used platform based on this principle.

Principle: Host cells are engineered to co-express the D2R fused to a small enzyme fragment (ProLink™, PK) and β-arrestin-2 fused to a larger, complementary enzyme fragment (Enzyme Acceptor, EA). When an agonist binds to the D2R, it changes conformation, becomes phosphorylated, and recruits the β-arrestin-EA fusion protein. This brings the two enzyme fragments (PK and EA) into close proximity, forcing their complementation and forming an active β-galactosidase enzyme. This active enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that is directly proportional to the extent of β-arrestin recruitment.

Detailed Methodology:

-

Cell Plating: Plate the engineered PathHunter® cells in a 384-well white, solid-bottom assay plate and incubate for 24-48 hours.

-

Compound Addition: Add serial dilutions of the test compound (e.g., this compound) or reference agonists to the cells.

-

Incubation: Incubate the plates for 90-180 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Substrate Addition: Add the detection reagent mixture, which contains the chemiluminescent substrate for β-galactosidase.

-

Signal Detection: Incubate for 60 minutes at room temperature to allow the enzymatic reaction to proceed. Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control (basal response) and a saturating concentration of a full agonist. Fit the concentration-response data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax for β-arrestin recruitment.

In Vivo Activity and Therapeutic Implications

The distinct signaling profile of this compound has been leveraged to probe the physiological consequences of β-arrestin-biased D2R activation in vivo. Studies in mouse models have shown that this compound exhibits potent antipsychotic-like activity, for instance by inhibiting phencyclidine (PCP)-induced hyperlocomotion. Crucially, this therapeutic-like effect is completely abolished in β-arrestin-2 knockout mice. This finding provides strong evidence that the β-arrestin signaling pathway contributes significantly to the antipsychotic efficacy of D2R ligands. Furthermore, this pathway appears to be protective against the motoric side effects, like catalepsy, that are common with traditional antipsychotics.

Conclusion

This compound is a landmark compound in the study of GPCR pharmacology. As a potent and selective β-arrestin-biased agonist at the dopamine D2 receptor, it has provided unprecedented insight into the functional dissociation of G protein and β-arrestin signaling pathways. The data clearly demonstrate its ability to engage β-arrestin while antagonizing G protein-mediated cAMP inhibition. This unique profile, validated through detailed in vitro assays and compelling in vivo studies, establishes this compound as an essential tool for researchers aiming to dissect the complex signaling networks of the D2R and to explore novel therapeutic strategies for neuropsychiatric disorders.

References

UNC9994: A Technical Guide to a β-Arrestin-Biased Dopamine D2 Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of UNC9994, a functionally selective β-arrestin-biased agonist of the dopamine D2 receptor (D2R). All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure and Properties

This compound is an analog of the atypical antipsychotic aripiprazole.[1][2] Its chemical structure is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | 5-(3-(4-(2,3-dichlorophenyl)piperidin-1-yl)propoxy)benzo[d]thiazole |

| SMILES | ClC1=CC=CC(C2CCN(CC2)CCCOC3=CC4=C(C=C3)SC=N4)=C1Cl[3][4] |

| Molecular Formula | C21H22Cl2N2OS[2] |

| Molecular Weight | 421.38 g/mol |

| CAS Number | 1354030-51-5 |

Pharmacological Properties

This compound is a novel research compound that exhibits biased agonism at the dopamine D2 receptor. Unlike traditional D2R agonists that activate both G-protein and β-arrestin signaling pathways, this compound preferentially activates the β-arrestin pathway. This unique mechanism of action has generated significant interest in its potential as a tool compound for studying the roles of these distinct signaling cascades and as a lead compound for the development of novel antipsychotics with improved side-effect profiles.

Receptor Binding Affinities

This compound displays a complex receptor binding profile, with affinity for dopamine, serotonin, and histamine receptors. The binding affinities (Ki) are summarized in the table below.

| Receptor | Ki (nM) |

| Dopamine D2 (D2R) | 79 |

| Serotonin 5HT2A | 25-512 |

| Serotonin 5HT2B | 25-512 |

| Serotonin 5HT2C | 25-512 |

| Serotonin 5HT1A | 25-512 |

| Histamine H1 | 2.4 |

Functional Activity

This compound's functional selectivity is characterized by its potent partial agonism for β-arrestin-2 recruitment to the D2R, while being an antagonist of Gi-regulated cAMP production. More recent studies have shown it to be a weak partial agonist in G protein-mediated potassium channel activation.

| Assay | Parameter | Value |

| D2R β-Arrestin-2 Recruitment (Tango Assay) | EC50 | <10 nM |

| D2R β-Arrestin-2 Recruitment (BRET Assay) | EC50 | >1000 nM |

| Emax | >50% | |

| Gi-Regulated cAMP Production | Activity | Antagonist |

| D2R-mediated GIRK Channel Activation | EC50 | 185 nM |

| Emax | 15% of dopamine response | |

| D3R-mediated GIRK Channel Activation | EC50 | 62 nM |

| Emax | 89% of dopamine response |

Signaling Pathway

This compound exhibits biased agonism at the Dopamine D2 Receptor (D2R). Upon binding, it preferentially induces a conformational change in the receptor that favors the recruitment and activation of β-arrestin-2 over the activation of the associated Gi protein. This leads to the initiation of β-arrestin-mediated downstream signaling pathways while avoiding or even blocking the canonical G-protein signaling cascade that results in the inhibition of cAMP production.

References

- 1. pnas.org [pnas.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Beta-Arrestin-Biased Dopamine D2 Receptor Ligand, this compound, Is a Partial Agonist at G-Protein-Mediated Potassium Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

UNC9994: A β-Arrestin-Biased Analog of Aripiprazole - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC9994 is a novel psychoactive compound that has emerged as a significant tool in the study of dopamine D2 receptor (D2R) signaling and the development of next-generation antipsychotics. As a close structural analog of the atypical antipsychotic aripiprazole, this compound distinguishes itself through its unique mechanism of action, exhibiting profound functional selectivity or "biased agonism" at the D2R. This technical guide provides an in-depth overview of this compound, focusing on its pharmacological profile in comparison to aripiprazole, detailed experimental protocols for its characterization, and a visual representation of its underlying signaling pathways and synthesis.

Aripiprazole is known for its "dopamine system stabilizer" activity, acting as a partial agonist at D2 receptors.[1][2] This dual agonist/antagonist action is thought to contribute to its efficacy in treating schizophrenia while mitigating the extrapyramidal side effects associated with older antipsychotics.[3] this compound, developed through a diversity-oriented modification of the aripiprazole scaffold, also engages the D2R but with a distinct preference for the β-arrestin signaling cascade over the canonical G-protein pathway.[4][5] Specifically, this compound is a potent partial agonist for D2R/β-arrestin-2 interactions while being an antagonist of Gi-regulated cAMP production. This biased signaling profile has been linked to its antipsychotic-like activity in preclinical models, which is notably absent in β-arrestin-2 knockout mice, suggesting a potential for therapeutic benefit with a reduced side-effect profile.

Quantitative Data Presentation

The following tables summarize the quantitative pharmacological data for this compound and aripiprazole, facilitating a direct comparison of their binding affinities and functional activities at key molecular targets.

Table 1: Receptor Binding Affinities (Ki, nM)

| Receptor | This compound | Aripiprazole |

| Dopamine D2 | 79 | 0.34 - 1.4 |

| Dopamine D3 | 17 | High Affinity |

| Dopamine D4 | 138 | Moderate Affinity |

| Serotonin 5-HT1A | 26 (5-HT1F) | 1.7 |

| Serotonin 5-HT2A | 140 | 3.4 |

| Serotonin 5-HT2B | 25 | - |

| Serotonin 5-HT2C | 512 | 15 |

| Histamine H1 | 2.1 | 25.1 |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity at Dopamine D2 Receptor

| Assay | Parameter | This compound | Aripiprazole |

| β-Arrestin-2 Recruitment (Tango Assay) | EC50 (nM) | 6.1 | 2.4 |

| Emax (%) | 91 | 73 | |

| β-Arrestin-2 Recruitment (DiscoveRx Assay) | EC50 (nM) | 448 | 3.4 |

| Emax (%) | 64 | 51 | |

| Gαi-Mediated cAMP Inhibition (GloSensor Assay) | EC50 (nM) | Inactive (Antagonist) | 38 |

| Emax (%) | 0 | 51 |

Note: EC50 represents the half-maximal effective concentration. Emax represents the maximum response relative to a full agonist.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

β-Arrestin-2 Recruitment Assay (Tango™ Assay)

This assay quantifies the recruitment of β-arrestin-2 to the D2 receptor upon ligand binding.

Principle: The Tango™ assay utilizes a G protein-coupled receptor (GPCR) fused to a transcription factor, and a β-arrestin protein fused to a protease. Ligand-induced recruitment of the β-arrestin-protease to the receptor-transcription factor fusion protein results in the cleavage of the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene, typically β-lactamase. The activity of β-lactamase is measured using a FRET-based substrate.

Protocol:

-

Cell Culture and Transfection:

-

HTLA cells, which stably express a β-arrestin-TEV protease fusion protein and a tTA-dependent luciferase reporter, are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and puromycin.

-

Cells are transiently transfected with a construct encoding the human dopamine D2 receptor fused to a TEV cleavage site and the VP16 transcription factor (D2-TCS-VP16).

-

-

Assay Procedure:

-

Transfected cells are plated in 384-well white, clear-bottom assay plates and incubated for 24 hours.

-

The medium is replaced with assay medium (DMEM with 1% dialyzed FBS).

-

This compound, aripiprazole, or a reference agonist (e.g., quinpirole) are serially diluted and added to the cells.

-

The plates are incubated for 16-24 hours at 37°C in a 5% CO2 incubator.

-

-

Detection:

-

The β-lactamase substrate (e.g., LiveBLAzer™-FRET B/G) is added to each well.

-

The plates are incubated at room temperature in the dark for 2 hours.

-

Fluorescence is measured on a plate reader capable of detecting FRET (excitation ~409 nm, emission at ~460 nm and ~530 nm).

-

-

Data Analysis:

-

The ratio of emission at 460 nm to 530 nm is calculated.

-

Dose-response curves are generated using non-linear regression to determine EC50 and Emax values.

-

Gαi-Mediated cAMP Inhibition Assay (GloSensor™ Assay)

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gαi signaling, by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Principle: The GloSensor™ cAMP assay utilizes a genetically engineered form of firefly luciferase that contains a cAMP-binding domain. Binding of cAMP to this domain induces a conformational change in the luciferase, leading to an increase in light output.

Protocol:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Cells are co-transfected with a plasmid encoding the human dopamine D2 receptor and the pGloSensor™-22F cAMP plasmid.

-

-

Assay Procedure:

-

Transfected cells are plated in 384-well white assay plates and incubated for 24 hours.

-

The culture medium is replaced with CO2-independent medium containing 10% FBS.

-

The GloSensor™ cAMP Reagent is added to the cells, and the plates are incubated at room temperature for 2 hours to allow for reagent equilibration.

-

-

Measurement of Gαi Activation:

-

A baseline luminescence reading is taken.

-

Cells are stimulated with isoproterenol (a β-adrenergic agonist that increases cAMP) in the presence of varying concentrations of this compound, aripiprazole, or a reference D2 agonist (e.g., quinpirole).

-

Luminescence is measured kinetically over 15-30 minutes.

-

-

Data Analysis:

-

The inhibition of the isoproterenol-stimulated cAMP signal is calculated for each concentration of the test compound.

-

Dose-response curves are generated to determine IC50 (for antagonists) or EC50 and Emax (for agonists) values.

-

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This in vivo behavioral model is widely used to assess the antipsychotic-like potential of drug candidates.

Principle: Phencyclidine (PCP), an NMDA receptor antagonist, induces a hyperlocomotive state in rodents that is considered to be a model of the positive symptoms of schizophrenia. Antipsychotic drugs can attenuate this PCP-induced hyperlocomotion.

Protocol:

-

Animals:

-

Male C57BL/6J mice are typically used.

-

Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Mice are habituated to the testing room and locomotor activity chambers for at least 60 minutes prior to the experiment.

-

-

Drug Administration:

-

This compound (e.g., 2 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.

-

After a pre-treatment period (e.g., 30 minutes), mice are injected with PCP (e.g., 6 mg/kg, i.p.) or saline.

-

-

Locomotor Activity Measurement:

-

Immediately after the PCP or saline injection, mice are placed in automated locomotor activity chambers.

-

Horizontal locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set period (e.g., 60-120 minutes).

-

-

Data Analysis:

-

Locomotor activity data is typically binned into time intervals (e.g., 5 minutes).

-

The total locomotor activity over the entire session is calculated.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of this compound on PCP-induced hyperlocomotion relative to vehicle-treated controls.

-

Mandatory Visualizations

Signaling Pathways

Caption: Comparative signaling pathways of Aripiprazole and this compound at the D2 receptor.

Experimental Workflows

Caption: Workflow for the β-Arrestin-2 Recruitment Tango™ Assay.

Caption: Workflow for the PCP-Induced Hyperlocomotion Assay in mice.

Logical Relationships

Caption: Logical relationship of this compound synthesis from the aripiprazole scaffold.

References

- 1. pnas.org [pnas.org]

- 2. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. pnas.org [pnas.org]

- 5. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of β-Arrestin Signaling in Dopamine D2 Receptor Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Dopamine D2 receptor (D2R), a class A G protein-coupled receptor (GPCR), is a primary target for therapeutics treating a range of neuropsychiatric disorders, including schizophrenia and Parkinson's disease. Traditionally, D2R signaling was understood to be mediated exclusively through G protein-dependent pathways, primarily leading to the inhibition of adenylyl cyclase. However, a paradigm shift has occurred with the elucidation of a parallel, G protein-independent signaling cascade mediated by β-arrestins. This guide provides an in-depth technical overview of the critical role of β-arrestin signaling in D2R function, exploring its impact on receptor desensitization, internalization, and the activation of distinct downstream signaling pathways. We will delve into the concept of biased agonism, presenting quantitative data on ligand performance and detailing the experimental protocols used to unravel these complex mechanisms.

Introduction: The Dual Faces of D2R Signaling

Upon agonist binding, the D2R undergoes a conformational change that facilitates the activation of heterotrimeric G proteins, typically of the Gαi/o family. This canonical pathway leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[1] However, this is only one facet of D2R signaling.

A second critical event is the phosphorylation of the activated receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation event serves as a docking signal for β-arrestin proteins (β-arrestin 1 and β-arrestin 2).[2] The binding of β-arrestin to the D2R has two major consequences:

-

Desensitization and Internalization: β-arrestin sterically hinders further G protein coupling, effectively terminating the canonical signaling pathway.[3] It also acts as an adaptor protein, recruiting components of the endocytic machinery, such as clathrin and AP2, leading to the internalization of the receptor from the cell surface.[3] This process is crucial for receptor resensitization and regulating the overall cellular response to dopamine.

-

Independent Signaling: Beyond its role in receptor trafficking, the D2R/β-arrestin complex acts as a signaling scaffold, initiating a distinct wave of intracellular signaling independent of G proteins. This has opened up new avenues for understanding D2R physiology and pharmacology.

β-Arrestin-Mediated Signaling Pathways of the D2R

β-arrestin recruitment to the D2R initiates at least two well-characterized signaling cascades: the Akt/GSK3β pathway and the ERK1/2 pathway.

The Akt/GSK3β Pathway

Upon its recruitment to the D2R, β-arrestin 2 facilitates the formation of a signaling complex that includes Protein Kinase B (Akt) and Protein Phosphatase 2A (PP2A).[4] This scaffolding function brings PP2A into close proximity with Akt, leading to the dephosphorylation and inactivation of Akt. The inactivation of Akt, in turn, relieves its inhibitory effect on Glycogen Synthase Kinase 3β (GSK3β), resulting in GSK3β activation. This pathway has been implicated in the behavioral effects of dopamine and the action of antipsychotic drugs.

D2R β-arrestin-mediated Akt/GSK3β signaling pathway.

The ERK1/2 Pathway

The activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) by D2R can occur through both G protein-dependent and β-arrestin-dependent mechanisms. The β-arrestin-mediated pathway involves the formation of a signaling complex that facilitates the activation of the MAPK cascade. While the precise components of this D2R/β-arrestin/ERK scaffold are still under investigation, it represents a distinct mechanism for regulating cellular processes such as gene expression and cell proliferation.

D2R β-arrestin-mediated ERK1/2 signaling pathway.

Biased Agonism: A New Frontier in D2R Pharmacology

The discovery of distinct G protein- and β-arrestin-mediated signaling pathways has led to the concept of "biased agonism" or "functional selectivity". Biased agonists are ligands that preferentially activate one signaling pathway over another. For the D2R, this means a ligand could be:

-

G protein-biased: Primarily activating the Gαi/o pathway with little to no recruitment of β-arrestin.

-

β-arrestin-biased: Preferentially recruiting β-arrestin and activating its downstream signaling, with minimal G protein activation.

-

Balanced: Activating both pathways to a similar extent.

This concept has profound implications for drug development, as it may be possible to design drugs that selectively engage a therapeutically beneficial pathway while avoiding pathways that cause adverse effects.

Quantitative Data on D2R Ligand Bias

The following tables summarize quantitative data for various D2R ligands, highlighting their potency (EC50) and efficacy (Emax) in G protein-dependent (cAMP inhibition) and β-arrestin-dependent (β-arrestin recruitment) assays.

Table 1: G Protein-Biased D2R Agonists

| Compound | Gi/o cAMP Inhibition EC50 (nM) | Gi/o cAMP Inhibition Emax (%) | β-arrestin Recruitment EC50 (nM) | β-arrestin Recruitment Emax (%) | Reference |

| Compound 1 | 15 | 50 | 13 | 23 | |

| MLS1547 | 0.37 (µM) | 89.3 | Not Active | Not Active |

Table 2: β-Arrestin-Biased D2R Ligands

| Compound | Gi/o cAMP Inhibition | β-arrestin Recruitment EC50 (nM) | β-arrestin Recruitment Emax (%) | Reference |

| UNC9975 | Antagonist | 6.0 | 20 | |

| UNC0006 | Antagonist | 17 | 25 | |

| UNC9994 | Antagonist | 448 | 64 | |

| Compound 7 | EC50 = 23 nM, Emax = 60% | 2.9 | 78 |

Table 3: Balanced and Partial D2R Agonists

| Compound | Gi/o cAMP Inhibition EC50 (nM) | Gi/o cAMP Inhibition Emax (%) | β-arrestin Recruitment EC50 (nM) | β-arrestin Recruitment Emax (%) | Reference |

| Aripiprazole | - | - | 145 | 47 | |

| Quinpirole | 1.7 | 100 | 0.8 | 100 | |

| Dopamine | - | - | 49 | 100 | |

| Rotigotine | 0.02 | - | 0.2 | - | |

| Lisuride | 0.07 | - | 0.4 | - | |

| Bromocriptine | - | - | - | - | |

| Pergolide | 0.04 | - | - | - | |

| Pramipexole | - | - | - | - | |

| Ropinirole | - | - | - | - |

Key Experimental Protocols

The characterization of D2R-β-arrestin signaling relies on a variety of sophisticated cellular and molecular assays. Below are detailed methodologies for key experiments.

β-Arrestin Recruitment Assays

These assays are designed to quantify the interaction between the D2R and β-arrestin upon agonist stimulation.

Principle: BRET is a proximity-based assay that measures the transfer of energy from a bioluminescent donor to a fluorescent acceptor. In this context, the D2R is fused to a Renilla luciferase (Rluc) variant (donor), and β-arrestin is fused to a fluorescent protein like Venus or GFP (acceptor). Upon agonist-induced interaction, the donor and acceptor are brought into close proximity (<10 nm), allowing for energy transfer and the emission of light by the acceptor, which can be quantified.

Detailed Protocol:

-

Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently co-transfected with plasmids encoding D2R-Rluc8 and β-arrestin2-mVenus using a suitable transfection reagent.

-

Cell Plating: 24-48 hours post-transfection, cells are harvested, washed, and resuspended in a buffer such as DPBS containing glucose. Cells are then plated into a 96-well white, clear-bottom plate.

-

Ligand Stimulation: A baseline reading is taken before the addition of the luciferase substrate, coelenterazine h. Various concentrations of the test ligand are then added to the wells.

-

Data Acquisition: Luminescence readings are taken at two wavelengths: one for the donor (e.g., ~485 nm) and one for the acceptor (e.g., ~530 nm). The BRET ratio is calculated as the ratio of acceptor emission to donor emission.

-

Data Analysis: Dose-response curves are generated by plotting the BRET ratio against the ligand concentration to determine EC50 and Emax values.

Workflow for a BRET-based β-arrestin recruitment assay.

Principle: This assay utilizes β-galactosidase enzyme fragment complementation. The D2R is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the D2R brings the two fragments together, reconstituting a functional β-galactosidase enzyme. The activity of this enzyme is then measured using a chemiluminescent substrate.

Detailed Protocol:

-

Cell Handling: PathHunter® cells stably expressing the tagged D2R and β-arrestin are seeded into 384-well assay plates and incubated overnight.

-

Compound Addition: Test compounds are diluted to the desired concentrations and added to the cells. The plates are incubated at 37°C for 90 minutes.

-

Detection: The detection reagent, containing the chemiluminescent substrate, is added to each well.

-

Signal Measurement: After a 60-minute incubation at room temperature, the chemiluminescent signal is read on a plate reader.

-

Data Analysis: The signal is proportional to the extent of β-arrestin recruitment. Dose-response curves are generated to determine ligand potency and efficacy.

Co-Immunoprecipitation (Co-IP) of D2R and β-Arrestin

Principle: Co-IP is used to demonstrate the physical interaction between D2R and β-arrestin in a cellular context. An antibody against one protein (e.g., D2R) is used to pull down that protein from a cell lysate. If another protein (e.g., β-arrestin) is interacting with it, it will also be pulled down and can be detected by Western blotting.

Detailed Protocol:

-

Cell Lysis: Cells expressing D2R and β-arrestin are treated with an agonist or vehicle control. The cells are then lysed in a non-denaturing buffer (e.g., RIPA buffer) to preserve protein-protein interactions.

-

Pre-clearing: The cell lysate is incubated with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to the D2R.

-

Complex Capture: Protein A/G magnetic beads are added to the lysate-antibody mixture to capture the antibody-D2R-β-arrestin complex.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: The protein complexes are eluted from the beads using a sample buffer and separated by SDS-PAGE. The presence of β-arrestin is detected by Western blotting using a β-arrestin-specific antibody.

Workflow for Co-Immunoprecipitation of D2R and β-arrestin.

Phospho-ERK1/2 Assay

Principle: This assay measures the activation of the ERK signaling pathway by quantifying the levels of phosphorylated ERK1/2.

Detailed Protocol:

-

Cell Culture and Serum Starvation: Cells expressing D2R are cultured to near confluency and then serum-starved for several hours to reduce basal ERK phosphorylation.

-

Ligand Stimulation: Cells are stimulated with various concentrations of the test ligand for a specific time course (typically 5-10 minutes).

-

Cell Lysis: The stimulation is terminated by lysing the cells in a buffer containing phosphatase and protease inhibitors.

-

Quantification of Phospho-ERK: The levels of phosphorylated ERK1/2 and total ERK1/2 in the cell lysates are quantified using methods such as:

-

Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phospho-ERK1/2 and total ERK1/2.

-

In-Cell Western/ELISA: These are plate-based immunoassays that allow for higher throughput quantification of phospho-ERK1/2 levels.

-

-

Data Analysis: The ratio of phospho-ERK to total ERK is calculated to normalize for differences in cell number and protein loading. Dose-response curves are then generated.

Conclusion and Future Directions

The elucidation of β-arrestin-mediated signaling has fundamentally changed our understanding of D2R function. It is now clear that the D2R is not a simple "on/off" switch for a single signaling pathway, but rather a sophisticated signaling hub capable of activating distinct intracellular cascades with potentially different physiological and pathological consequences. The concept of biased agonism offers a tantalizing prospect for the development of novel therapeutics with improved efficacy and reduced side-effect profiles. Future research will undoubtedly focus on further dissecting the intricacies of D2R/β-arrestin signaling in different neuronal populations and disease states, with the ultimate goal of translating this knowledge into the next generation of precision medicines for neuropsychiatric disorders.

References

UNC9994: A Technical Guide to its Selectivity for Dopamine Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC9994 is a synthetic ligand designed as an analog of the atypical antipsychotic aripiprazole.[1] It has emerged as a critical tool compound in neuropharmacology for its unique property of functional selectivity, also known as biased agonism, at the dopamine D2 receptor (D2R).[1][2][3] This technical guide provides a comprehensive overview of this compound's binding profile and functional activity across dopamine receptor subtypes, detailing the experimental methodologies used for its characterization and illustrating the key signaling pathways it modulates. This compound's defining characteristic is its strong bias towards the β-arrestin signaling pathway over the canonical G-protein pathway at the D2R, making it a valuable probe for dissecting the distinct roles of these pathways in both therapeutic action and side effects.[4]

Unlike traditional agonists or antagonists that activate or block all signaling pathways downstream of a receptor, biased agonists like this compound preferentially engage one signaling cascade over another. In the case of this compound, it acts as a partial agonist for β-arrestin-2 recruitment to the D2R while simultaneously acting as an antagonist at the Gαi-protein-regulated pathway responsible for cAMP production. This profile is of significant interest as it suggests a potential mechanism for achieving antipsychotic efficacy while avoiding the motor side effects associated with conventional dopamine receptor antagonists.

Quantitative Data: Binding Affinities and Functional Activity

The selectivity of this compound has been extensively characterized through various in vitro assays. The following tables summarize the quantitative data for its binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) at dopamine receptor subtypes and other relevant CNS receptors.

Table 1: this compound Binding Affinities (Ki, nM) at Dopamine and Other Receptors

| Receptor Subtype | Ki (nM) |

| Dopamine | |

| D1 | >10,000 |

| D2 | 79 |

| D3 | High Affinity* |

| D4 | >10,000 |

| D5 | >10,000 |

| Serotonin (5-HT) | |

| 5-HT1A | 512 |

| 5-HT2A | 25 |

| 5-HT2B | 26 |

| 5-HT2C | 166 |

| Histamine | |

| H1 | 2.4 |

*Sources indicate high affinity for D3, comparable to D2, but a specific Ki value for this compound at D3 was not consistently reported in the primary literature reviewed. Data compiled from Allen et al., 2011.

Table 2: this compound Functional Activity at the Dopamine D2 Receptor

| D2R Signaling Pathway | Assay Type | Parameter | Value | Functional Profile |

| Gαi-Protein Coupling | cAMP Inhibition | Emax | ~0% | Antagonist |

| Gαi-Protein Coupling | GIRK Activation | EC50 | 185 nM | Weak Partial Agonist |

| Gαi-Protein Coupling | GIRK Activation | Emax | 15% | Weak Partial Agonist |

| β-arrestin-2 Recruitment | Tango Assay | EC50 | <10 nM | Partial Agonist |

| β-arrestin-2 Recruitment | BRET Assay | EC50 | 448 nM | Partial Agonist |

| β-arrestin-2 Recruitment | BRET Assay | Emax | 64% | Partial Agonist |

Data compiled from multiple sources. The weak partial agonism in the GIRK activation assay suggests some G-protein interaction, though it is significantly less pronounced than its β-arrestin activity.

Signaling Pathways and Logical Relationships

The functional selectivity of this compound at the D2 receptor is best understood by visualizing the distinct signaling cascades it modulates.

Caption: D2R signaling pathways modulated by this compound.

The diagram above illustrates the core concept of this compound's biased agonism. It binds to the D2 receptor and, while it fails to activate the canonical Gαi-protein pathway (acting as an antagonist), it promotes the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin-2 and subsequent downstream signaling.

References

- 1. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 4. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Silico Modeling of the UNC9994 and Dopamine D2 Receptor (D2R) Interaction

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Dopamine D2 Receptor (D2R), a Class A G protein-coupled receptor (GPCR), is a primary target for antipsychotic drugs. Traditional D2R antagonists, while effective, are often associated with significant motor side effects. The discovery of "biased ligands," which selectively activate specific downstream signaling pathways, offers a promising strategy for developing safer therapeutics. UNC9994 is a potent β-arrestin-biased D2R agonist, demonstrating antipsychotic-like activity with a potentially reduced side-effect profile by preferentially engaging β-arrestin signaling over canonical G protein pathways.[1][2]

This technical guide outlines a comprehensive in silico workflow to model and analyze the interaction between this compound and the D2R. By integrating molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, researchers can elucidate the structural determinants of this compound's binding and its mechanism of biased agonism. This guide provides detailed protocols for each computational step, methods for experimental validation, and curated quantitative data to serve as a benchmark for future studies.

Introduction to Key Components

The Dopamine D2 Receptor (D2R)

The D2R is a Gi/o-coupled receptor that plays a crucial role in neurotransmission.[3] Canonical signaling involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[4][5] Beyond this, D2R can also signal through a non-canonical pathway by recruiting β-arrestin proteins, which mediate distinct cellular responses. This dual signaling capacity makes the D2R a key subject for studies on functional selectivity and biased agonism.

This compound: A Biased Agonist

This compound is a chemical analog of the atypical antipsychotic aripiprazole. It was discovered as a functionally selective, β-arrestin-biased D2R agonist. Specifically, it acts as a potent partial agonist for β-arrestin-2 recruitment to the D2R while simultaneously acting as an antagonist at the G protein (Gi)-regulated cAMP production pathway. This unique pharmacological profile suggests that the therapeutic antipsychotic effects may be mediated by β-arrestin signaling, while the motor side effects are linked to G protein signaling.

Quantitative Data Summary

The following tables summarize the known in vitro pharmacological data for this compound. This information is critical for parametrizing and validating in silico models.

| Parameter | Value | Assay Type | Reference |

| Ki (D2R) | 79 nM | Radioligand Competition Binding | |

| EC50 (β-arrestin-2) | < 10 nM | β-arrestin-2 Translocation | |

| G Protein Signaling | Antagonist | cAMP Production Assay | |

| GIRK Activation (D2R) | Partial Agonist (15% of Dopamine) | Electrophysiology | |

| EC50 (GIRK at D2R) | 185 nM | Electrophysiology |

Table 1: Pharmacological Profile of this compound at the Dopamine D2 Receptor.

| Receptor | Ki (nM) | Reference |

| Dopamine D3 | High Affinity (Value not specified) | |

| Serotonin 5HT2A | 25-512 nM (Range for multiple 5-HT subtypes) | |

| Histamine H1 | 2.4 nM |

Table 2: Binding Affinities of this compound at Other Receptors.

In Silico Modeling Workflow

The proposed computational workflow is designed to predict the binding pose of this compound and to simulate the dynamic behavior of the resulting complex.

Caption: Proposed workflow for in silico modeling of the this compound-D2R complex.

Detailed Methodologies

Protocol 1: Molecular Docking

This protocol outlines the steps for predicting the binding conformation of this compound within the D2R binding pocket.

-

Receptor Preparation:

-

Obtain a high-resolution crystal structure of the human D2R. The structure of D2R in complex with the antagonist risperidone (PDB ID: 6CM4) is a suitable starting point.

-

Using molecular modeling software (e.g., AutoDockTools, Schrödinger Maestro), remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate atomic charges (e.g., Kollman charges).

-

-

Ligand Preparation:

-

Obtain the 2D structure of this compound (e.g., from PubChem or IUPHAR/BPS Guide to Pharmacology).

-

Convert the 2D structure to a 3D conformation using a program like Open Babel or ChemDraw.

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges to the ligand atoms.

-

-

Docking Execution:

-

Define the binding pocket. A grid box of 50Å x 50Å x 50Å centered on the region occupied by the co-crystallized ligand (risperidone in 6CM4) is a recommended starting point.

-

Perform the docking simulation using software like AutoDock Vina. Set the exhaustiveness parameter to a high value (e.g., 32) to ensure a thorough search of the conformational space.

-

Generate a set of possible binding poses (e.g., 10-20).

-

-

Pose Analysis:

-

Cluster the resulting poses based on root-mean-square deviation (RMSD).

-

Select the top-ranked pose from the most populated cluster based on the docking score (e.g., binding energy in kcal/mol).

-

Visually inspect the top-ranked pose to ensure key interactions (e.g., with conserved aspartate in TM3) are plausible.

-

Protocol 2: Molecular Dynamics (MD) Simulation

MD simulations are used to assess the stability of the docked this compound-D2R complex and to observe its dynamic behavior in a simulated physiological environment.

-

System Setup:

-

Take the best-ranked docked complex from Protocol 1.

-

Use a tool like CHARMM-GUI to embed the complex into a realistic lipid bilayer (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC).

-

Solvate the system with an explicit water model (e.g., TIP3P) and add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological concentration of ~150 mM.

-

-

Equilibration:

-

Perform an initial energy minimization of the entire system to remove steric clashes.

-

Conduct a multi-step equilibration process. This typically involves a short simulation in the NVT (constant volume) ensemble to stabilize the temperature, followed by a longer simulation in the NPT (constant pressure) ensemble to stabilize pressure and density. During these steps, restraints on the protein and ligand are gradually released.

-

-

Production Run:

-

Run the production MD simulation for a significant duration (e.g., 100-500 nanoseconds) without any restraints. Use a simulation package like GROMACS, AMBER, or NAMD.

-

Save the coordinates (trajectory) at regular intervals (e.g., every 100 ps) for subsequent analysis.

-

-

Trajectory Analysis:

-

Stability Assessment: Calculate the RMSD of the protein backbone and the ligand to confirm that the simulation has reached equilibrium.

-

Flexibility Analysis: Calculate the root-mean-square fluctuation (RMSF) for each residue to identify flexible regions of the receptor.

-

Interaction Analysis: Analyze the trajectory to identify stable hydrogen bonds, hydrophobic contacts, and other key interactions between this compound and D2R over time.

-

D2R Signaling Pathways and Biased Agonism

The diagrams below illustrate the canonical G-protein pathway and the β-arrestin pathway downstream of D2R activation, highlighting the point of divergence targeted by biased ligands like this compound.

Caption: D2R biased signaling pathways modulated by this compound.

Experimental Validation Protocols

Computational predictions must be validated through rigorous experimental testing.

Protocol 3: Radioligand Binding Assay

This assay confirms the binding and affinity (Ki) of this compound to the D2R.

-

Source Material: Use cell membranes prepared from HEK293 cells stably expressing human D2R.

-

Radioligand: Use a well-characterized D2R antagonist radioligand, such as [3H]spiperone or [3H]raclopride.

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of the unlabeled competitor ligand (this compound).

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand by rapid vacuum filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 4: Functional Assays for Biased Signaling

These assays measure the functional consequences of this compound binding on both G-protein and β-arrestin pathways.

-

G-Protein Pathway (cAMP Assay):

-

Use D2R-expressing cells (e.g., CHO or HEK293).

-

Stimulate adenylyl cyclase with forskolin.

-

Treat cells with varying concentrations of this compound and measure the inhibition of forskolin-stimulated cAMP production.

-

Quantify cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).

-

This will confirm the antagonistic activity of this compound at the Gi pathway.

-

-

β-Arrestin Pathway (Recruitment Assay):

-

Use a cell-based assay that directly measures the recruitment of β-arrestin-2 to the D2R. Technologies such as BRET (Bioluminescence Resonance Energy Transfer), FRET, or PathHunter (enzyme complementation) are suitable.

-

Treat cells with varying concentrations of this compound.

-

Measure the signal generated by the proximity of D2R and β-arrestin-2.

-

Plot the dose-response curve to determine the EC50 and Emax (efficacy) for β-arrestin recruitment, confirming its agonistic activity.

-

Conclusion

The in silico modeling of the this compound-D2R interaction provides a powerful, hypothesis-driven approach to understanding the molecular basis of biased agonism. The detailed protocols in this guide offer a systematic framework for predicting ligand binding, simulating complex dynamics, and analyzing key molecular interactions. When integrated with the described experimental validation methods, this computational workflow can accelerate the discovery and optimization of next-generation D2R-targeted therapeutics with improved efficacy and safety profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pnas.org [pnas.org]

- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of UNC9994: A β-Arrestin-Biased Dopamine D2 Receptor Ligand

An In-depth Technical Guide for Researchers and Drug Development Professionals

UNC9994 is a novel psychoactive compound that has garnered significant interest within the neuroscience and pharmacology communities. As an analog of the atypical antipsychotic aripiprazole, this compound exhibits a unique pharmacological profile characterized by its biased agonism at the dopamine D2 receptor (D2R). Specifically, it functions as a potent partial agonist for β-arrestin-2 recruitment to the D2R while simultaneously acting as an antagonist of Gi-protein-mediated signaling pathways, such as the inhibition of cAMP production.[1][2][3] This functional selectivity makes this compound a valuable tool for dissecting the distinct roles of G-protein-dependent and β-arrestin-dependent signaling in both the therapeutic actions and side effects of antipsychotic drugs.

This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinities, in vitro and in vivo functional activities, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to enable researchers to further investigate its properties.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound at various neurotransmitter receptors.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ki (nM) |

| Dopamine D2 | 79[1][4] |

| Dopamine D3 | High Affinity |

| Dopamine D1, D4, D5 | Low Affinity |

| Serotonin 5-HT2A | 25 |

| Serotonin 5-HT2B | Moderate Affinity |

| Serotonin 5-HT2C | 512 |

| Serotonin 5-HT1A | 26 |

| Histamine H1 | 2.4 |

Table 2: In Vitro Functional Activity of this compound

| Assay | Receptor | Parameter | Value | Functional Effect |

| β-Arrestin-2 Recruitment (Tango Assay) | Dopamine D2 | EC50 | <10 nM | Partial Agonist |

| β-Arrestin-2 Recruitment (DiscoveRx Assay, 20h stimulation) | Dopamine D2 | EC50 | 448 nM | Partial Agonist |

| Gi-regulated cAMP Production | Dopamine D2 | EC50 | - | Antagonist |

| G-protein-coupled Inward Rectifier Potassium (GIRK) Channel Activation | Dopamine D2 | EC50 | 185 nM | Weak Partial Agonist |

| G-protein-coupled Inward Rectifier Potassium (GIRK) Channel Activation | Dopamine D3 | EC50 | 62 nM | Partial Agonist (89% of Dopamine max response) |

| Ca2+ Mobilization (FLIPR) | Serotonin 5-HT2A | IC50 | - | Antagonist |

| Ca2+ Mobilization (FLIPR) | Serotonin 5-HT2B | IC50 | 501 nM | Antagonist |

| Ca2+ Mobilization (FLIPR) | Serotonin 5-HT2C | EC50 | 1,550 nM | Agonist |

| cAMP Biosensor | Serotonin 5-HT1A | EC50 | 933 nM | Agonist |

| H1 Functional Assay | Histamine H1 | pA2 | 79 | Antagonist |

Signaling Pathways and Experimental Workflows

The unique pharmacological profile of this compound is rooted in its ability to differentially modulate distinct downstream signaling cascades upon binding to the D2 receptor.

This compound-Mediated D2 Receptor Signaling

Experimental Workflow: In Vitro Functional Assays

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing human D2 receptors.

-

Radioligand: [3H]-Spiperone.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, combine the cell membranes, [3H]-Spiperone (at a concentration near its Kd), and either this compound, assay buffer (for total binding), or haloperidol (for non-specific binding).

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

D2-Mediated cAMP Accumulation Assay (GloSensor™)

Objective: To assess the effect of this compound on Gi-protein-mediated inhibition of cAMP production.

Materials:

-

HEK293T cells.

-

Expression plasmids for the human dopamine D2 receptor and the GloSensor™-22F cAMP plasmid.

-

GloSensor™ cAMP Reagent.

-

Isoproterenol.

-

CO2-independent medium.

-

384-well white, clear-bottom plates.

-

Luminometer.

Procedure:

-

Co-transfect HEK293T cells with the D2 receptor and GloSensor™-22F plasmids.

-

After 24 hours, harvest the cells and resuspend them in CO2-independent medium containing 2% v/v GloSensor™ cAMP Reagent.

-

Incubate the cells for 2 hours at room temperature in the dark.

-

Dispense the cell suspension into the wells of a 384-well plate.

-

Add varying concentrations of this compound to the wells.

-

Stimulate the cells with a fixed concentration of isoproterenol to induce cAMP production.

-

Measure luminescence using a luminometer.

-

Data is expressed as the percentage of the response to isoproterenol alone.

D2-Mediated β-Arrestin-2 Translocation Assay (Tango™)

Objective: To measure the ability of this compound to induce the recruitment of β-arrestin-2 to the D2 receptor.

Materials:

-

Tango™ D2-bla U2OS cells.

-

Assay medium.

-

LiveBLAzer™-FRET B/G Substrate.

-

Fluorescence plate reader.

Procedure:

-

Plate the Tango™ D2-bla U2OS cells in a 384-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in assay medium.

-

Add the this compound dilutions to the cells and incubate for 5 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the LiveBLAzer™-FRET B/G Substrate to each well and incubate for 2 hours at room temperature in the dark.

-

Measure the fluorescence at two wavelengths (460 nm for coumarin and 530 nm for fluorescein).

-

Calculate the ratio of emission at 460 nm to 530 nm to determine the level of β-arrestin recruitment.

G-Protein-Coupled Inward Rectifier Potassium (GIRK) Channel Activation Assay in Xenopus Oocytes

Objective: To evaluate the G-protein-dependent agonist activity of this compound at the D2 receptor.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for human D2 receptor, GIRK1, and GIRK4 subunits.

-

Two-electrode voltage-clamp setup.

-

Recording solution (e.g., ND96).

Procedure:

-

Surgically isolate oocytes from female Xenopus laevis.

-

Inject the oocytes with cRNA for the D2 receptor and GIRK1/4 channels.

-

Incubate the oocytes for 3-7 days to allow for protein expression.

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes and clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Apply increasing concentrations of this compound to the oocyte via the perfusion system.

-

Record the resulting inward potassium currents.

-

Normalize the current responses to the maximal response elicited by a full agonist (e.g., dopamine).

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

Objective: To assess the in vivo antipsychotic-like activity of this compound.

Materials:

-

Male C57BL/6J mice.

-

This compound.

-

Phencyclidine (PCP).

-

Vehicle (e.g., saline or 0.3% Tween-20 in saline).

-

Open-field activity chambers.

Procedure:

-

Habituate the mice to the testing room for at least 1 hour before the experiment.

-

Administer this compound (e.g., 2 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

30 minutes after this compound/vehicle administration, inject the mice with PCP (e.g., 6 mg/kg, i.p.) or saline.

-

Immediately place the mice in the open-field activity chambers.

-

Record locomotor activity (e.g., distance traveled) for a specified period (e.g., 60-120 minutes).

-

Analyze the data to determine if this compound attenuates PCP-induced hyperlocomotion.

Conclusion

This compound is a functionally selective ligand for the dopamine D2 receptor, exhibiting a strong bias towards the β-arrestin signaling pathway over the canonical Gi-protein pathway. This unique profile has been demonstrated through a variety of in vitro and in vivo assays. Its ability to engage β-arrestin-dependent signaling while antagonizing G-protein signaling provides a powerful pharmacological tool to investigate the downstream consequences of these distinct pathways. Further research into this compound and similar biased ligands holds the potential to lead to the development of novel antipsychotics with improved efficacy and a more favorable side-effect profile. The antipsychotic-like activity of this compound is abolished in β-arrestin-2 knockout mice, highlighting the importance of this pathway for its therapeutic effects. The combination of this compound with traditional antipsychotics like haloperidol has shown promise in animal models of schizophrenia, suggesting potential for novel polypharmacy approaches.

References

Methodological & Application

Application Notes and Protocols for UNC9994 In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC9994 is a novel investigational compound that acts as a functionally selective, β-arrestin-biased agonist for the dopamine D2 receptor (D2R).[1][2][3] Unlike conventional D2R agonists that activate both G-protein and β-arrestin signaling pathways, this compound preferentially engages the β-arrestin pathway while having minimal to no effect on G-protein-mediated signaling.[2][4] This unique mechanism of action has generated significant interest in its potential as a therapeutic agent for neuropsychiatric disorders, such as schizophrenia, with the hypothesis that it may offer antipsychotic efficacy with a reduced risk of the motor side effects associated with typical antipsychotics. These application notes provide a comprehensive overview of the in vivo use of this compound in mouse models, including detailed experimental protocols and a summary of key findings.

Mechanism of Action and Signaling Pathway

This compound is an analog of aripiprazole and functions as a partial agonist for the recruitment of β-arrestin-2 to the D2R, with an EC50 of less than 10 nM. Concurrently, it acts as an antagonist of Gi-regulated cAMP production. The antipsychotic-like effects of this compound are dependent on the presence of β-arrestin-2, as its activity is abolished in β-arrestin-2 knockout mice.

The proposed signaling pathway for this compound at the dopamine D2 receptor is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Beta-Arrestin-Biased Dopamine D2 Receptor Ligand, this compound, Is a Partial Agonist at G-Protein-Mediated Potassium Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays of UNC9994

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC9994 is a novel, potent, and selective β-arrestin-biased agonist for the dopamine D2 receptor (D2R).[1][2] Unlike conventional D2R agonists that activate both G protein-dependent and β-arrestin-dependent signaling pathways, this compound preferentially engages the β-arrestin pathway.[2][3] This functional selectivity makes this compound a valuable tool for dissecting the distinct roles of these two signaling arms in normal physiology and in pathological conditions such as schizophrenia.[4] These application notes provide detailed protocols for key cell-based assays to characterize the pharmacological properties of this compound and similar biased ligands.

D2R Signaling Pathways

The dopamine D2 receptor can signal through two main pathways upon agonist binding: the canonical G protein pathway and the non-canonical β-arrestin pathway. This compound shows bias towards the β-arrestin pathway.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound in comparison to other relevant compounds.

Table 1: Potency (EC50) and Efficacy (Emax) of this compound in Functional Assays

| Assay | Compound | EC50 (nM) | Emax (%) | Cell Line | Reference |

| β-Arrestin-2 Recruitment (Tango) | This compound | 6.1 | 91 | HTLA | |

| Aripiprazole | 2.4 | 73 | HTLA | ||

| Quinpirole | 2.0 | 100 | HTLA | ||

| β-Arrestin-2 Recruitment (DiscoveRx) | This compound | 448 | 64 | - | |

| Aripiprazole | 3.4 | 51 | - | ||

| Quinpirole | 56 | 100 | - | ||

| Gi-Mediated cAMP Inhibition (GloSensor) | This compound | No activity | - | HEK293T | |

| Aripiprazole | 38 | 51 | HEK293T | ||

| Quinpirole | 3.2 | 100 | HEK293T | ||

| GIRK Channel Activation | This compound | 185 | 15 | Xenopus oocytes | |

| Dopamine | - | 100 | Xenopus oocytes |

Table 2: Binding Affinities (Ki) of this compound at Various Receptors

| Receptor | Ki (nM) | Reference |

| Dopamine D2 | 79 | |

| Dopamine D3 | <10 | |

| Serotonin 5-HT1A | 512 | |

| Serotonin 5-HT2A | 25 | |

| Serotonin 5-HT2B | 128 | |

| Serotonin 5-HT2C | 128 | |

| Histamine H1 | 2.4 |

Experimental Protocols

β-Arrestin Recruitment Assays

β-arrestin recruitment assays are fundamental for characterizing the biased agonism of this compound. The Tango and BRET assays are two widely used methods.

Principle: The Tango assay is a reporter gene assay that measures the interaction between the D2R and β-arrestin. Upon agonist binding, β-arrestin fused to a protease is recruited to the D2R, which is fused to a transcription factor. This proximity allows the protease to cleave the transcription factor, which then translocates to the nucleus and activates the expression of a reporter gene, typically β-lactamase.

Protocol:

-

Cell Culture: Culture HTLA cells stably expressing the D2R-TCS-tTA construct and a protease-tagged β-arrestin in McCoy's 5A medium supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.

-

Cell Plating: Seed the cells in 384-well, black, clear-bottom plates at a density of 10,000 cells per well and incubate for 18 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds (e.g., quinpirole as a full agonist, aripiprazole as a partial agonist) in assay buffer.

-

Compound Addition: Add the compounds to the cell plates.

-

Incubation: Incubate the plates for 5 hours at 37°C in a 5% CO2 incubator.

-

Substrate Addition: Add the β-lactamase substrate to each well.

-

Incubation: Incubate the plates at room temperature in the dark for 1.5-2 hours.

-

Data Acquisition: Measure the fluorescence signal using a plate reader equipped for FRET-based detection.